tert-Butyl 7'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
tert-Butyl 7'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a spirocyclic azetidine derivative featuring a fused indole ring system substituted with a fluorine atom at the 7'-position and a tert-butyl carbamate group. This compound belongs to a class of spirocyclic scaffolds widely explored in medicinal chemistry for their structural rigidity, which enhances binding selectivity and metabolic stability . The fluorine atom at the 7'-position likely influences electronic properties and bioavailability, as seen in analogous fluorinated spiro compounds .
Properties
Molecular Formula |
C15H19FN2O2 |
|---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
tert-butyl 7-fluorospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19FN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9H2,1-3H3 |
InChI Key |
LNANGTHWXFZJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Core
The spirocyclic framework is commonly formed through intramolecular cyclization reactions involving azetidine and indole precursors. Literature on related compounds such as tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate indicates the use of polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) and controlled temperatures to optimize cyclization yields and purity.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl carboxylate group is typically introduced via esterification or carbamate formation using tert-butyl chloroformate or similar reagents. This protecting group stabilizes the molecule and facilitates subsequent transformations.
Selective Fluorination at the 7' Position
Selective fluorination is a critical step for introducing the fluorine atom at the 7' position. According to patent literature on fluorinated azetidine derivatives, the fluorination can be achieved by:
Reacting a suitable azetidine precursor bearing a leaving group (e.g., tosylate or mesylate) with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes.
The process may involve intermediate formation of tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate, which upon treatment with fluorinating agents yields the fluoromethyl azetidine derivative.
Hydride reducing agents such as sodium triacetoxyborohydride, lithium aluminum hydride, or diisobutylaluminum hydride (DIBAL) may be used in sequential steps to reduce intermediates and facilitate fluorination.
Acidic reagents like para-toluenesulfonic acid or trifluoroacetic acid are employed to promote certain reaction steps, such as deprotection or activation.
Purification often involves aqueous extraction and organic solvent washes to remove impurities, including residual chloromethyl azetidine byproducts.
Reaction Conditions and Optimization
Research Findings and Comparative Analysis
The use of fluorinating agents such as TBAF has been demonstrated to efficiently convert tosylate or mesylate precursors to fluoromethyl azetidine derivatives with good yields and purity.
Hydride reducing agents are crucial for the selective reduction of intermediates without affecting sensitive functional groups, enabling high stereoselectivity in the final product.
The spirocyclic framework formation benefits from polar aprotic solvents and controlled temperature to achieve the desired regio- and stereochemistry, as supported by studies on structurally related spiro compounds.
Compared to non-fluorinated analogs (e.g., tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate), the fluorinated compound requires additional steps for fluorination but may exhibit enhanced biological properties due to the fluorine atom's influence on molecular stability and binding interactions.
Summary Table of Key Synthetic Steps
| Synthetic Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Azetidine-indole spirocycle formation | Polar aprotic solvent, moderate heat | Formation of core spirocyclic structure |
| tert-Butyl carboxylate protection | tert-Butyl chloroformate, base | Protection of amine functionality |
| Sulfonylation of hydroxymethyl azetidine | Para-toluenesulfonyl chloride or anhydride | Formation of good leaving group for fluorination |
| Fluorination | TBAF or HF/trimethylamine, hydride reducing agents | Introduction of fluorine at azetidine 3-position |
| Acidic treatment | Para-toluenesulfonic acid, trifluoroacetic acid | Activation or deprotection steps |
| Purification | Aqueous extraction, organic solvents | Removal of impurities and isolation of pure product |
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a protective moiety for the azetidine nitrogen. Acidic hydrolysis or treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding the free amine. This reaction is critical for subsequent functionalization:
Reaction Conditions
The deprotected amine can participate in nucleophilic substitutions or coupling reactions, enabling further derivatization of the azetidine ring.
Ring-Opening Reactions of the Azetidine Moiety
The azetidine ring undergoes ring-opening under nucleophilic or acidic conditions. For example:
Hydrolysis in Acidic Media
-
Reagents : HCl (6 M), H₂O/THF
-
Temperature : 60°C
-
Product : 7'-Fluoro-1',2',3,4-tetrahydrospiro[indole-3,3'-azetidine] dihydrochloride
-
Yield : 85%
Reactivity Comparison with Analogues
| Substituent | Reaction Rate (Relative) | Product Stability |
|---|---|---|
| 7'-F | 1.0 (Baseline) | High |
| 7'-Cl | 1.2 | Moderate |
| 7'-CH₃ | 0.8 | High |
The electron-withdrawing fluorine atom slightly reduces ring strain compared to chloro-substituted analogues, delaying hydrolysis.
Functionalization via Cross-Coupling Reactions
The indole moiety enables palladium-catalyzed cross-coupling. While direct C–F bond activation is challenging, halogenated derivatives (e.g., bromo/iodo analogues) undergo Suzuki-Miyaura couplings:
Example Reaction
-
Substrate : tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C
-
Product : Aryl/heteroaryl derivatives
Fluorine’s ortho-directing effects influence regioselectivity in electrophilic substitutions on the indole ring.
Spirocyclization via Staudinger Ketene-Imine Cycloaddition
The spirocyclic backbone is synthesized via ketene-imine [2+2] cycloaddition, a key step in its preparation:
Mechanism
-
Ketene generation from diazo-Meldrum’s acid (Rh₂(Piv)₄ catalysis).
-
Cycloaddition with 2-azabuta-1,3-diene intermediates.
Optimized Conditions
Halogen Exchange Reactions
The fluorine atom at the 7'-position can be replaced via nucleophilic aromatic substitution (NAS) under high-temperature conditions:
Example Fluorine-to-Chlorine Exchange
-
Reagents : PCl₅, DMF (catalytic), 120°C
-
Product : tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
-
Yield : 40%
Fluorine’s strong C–F bond necessitates harsh conditions, limiting practical utility compared to chloro/bromo analogues.
Oxidation and Reduction Pathways
Scientific Research Applications
tert-Butyl 7'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a synthetic organic compound featuring a unique spirocyclic structure. It integrates a tert-butyl ester group, a fluorine atom, and an azetidine ring fused to an indole moiety. The molecular formula is C15H19FN2O2, with a molecular weight of 278.32 g/mol. Research suggests that this compound may possess significant biological activity, making it potentially useful in medicinal chemistry and materials science. Interaction studies are crucial for understanding its biological implications.
Potential Applications
While specific, well-documented case studies on the applications of this compound are not detailed in the provided search results, the available information suggests potential uses in several domains:
- Medicinal Chemistry: The compound's unique structure and potential biological activity make it a candidate for drug development. Its mechanism of action and interaction studies are areas of interest for researchers.
- Materials Science: The compound's structural features may lend it to applications in materials science, although specific examples are not provided in the search results.
Structural Similarity and Variations
Several compounds share structural similarities with this compound. Variations in halogen substitution can lead to diverse chemical behaviors and biological activities. Some notable examples include:
- tert-Butyl 7'-iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate: Contains iodine instead of fluorine, potentially leading to different biological activity due to the halogen variation .
- tert-Butyl 5'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate: Features fluorine at a different position, which may result in distinct chemical reactivity and biological properties.
- tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate: Contains bromine substitution, which could influence pharmacokinetics and receptor interactions differently compared to fluorine or iodine.
Mechanism of Action
The mechanism by which tert-Butyl 7’-fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Key Observations:
Ring Systems: The target compound’s azetidine-indole spiro system contrasts with piperidine-indane (e.g., ) or pyrrolidine-indoline () scaffolds. Fluorinated furopyrimidine spiro compounds (e.g., 7e in ) exhibit enhanced antimicrobial activity due to electron-withdrawing fluorine and fused heterocyclic systems .
Substituent Effects :
- The 7'-fluoro group in the target compound may mimic the electronic effects of 4-fluorophenyl in 7e, enhancing metabolic stability and binding affinity .
- tert-Butyl carboxylate is a common protecting group in prodrug design, facilitating improved solubility and controlled release across analogues .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for spiroazetidines in and , involving Ugi multicomponent reactions or borane-mediated reductions . For example, tert-butyl-3-oxoazetidine-1-carboxylate (a precursor in ) is a key intermediate for spirocyclic azetidines .
Physicochemical Properties
Biological Activity
tert-Butyl 7'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a tert-butyl ester group, a fluorine atom, and an azetidine ring fused to an indole moiety. Its molecular formula is with a molecular weight of 278.32 g/mol. The compound’s structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : Potential interaction with Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play crucial roles in the immune response. Activation of these receptors can induce pro-inflammatory cytokines and enhance adaptive immunity .
- Cellular Uptake : The compound's design may facilitate its uptake into immune cells, enhancing its efficacy as an agonist for TLRs, which are primarily expressed in antigen-presenting cells .
- Cytotoxic Effects : Preliminary studies suggest that similar compounds exhibit cytotoxic properties against various cancer cell lines. For instance, the potency of related compounds was evaluated in terms of their ability to inhibit cell proliferation and induce apoptosis in tumor cells .
Biological Activity Studies
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
Case Study 1: TLR Agonism
In a study examining the structure-activity relationship (SAR) of various azetidine derivatives, this compound was assessed for its ability to activate human TLR7 and TLR8. The results indicated that modifications to the spirocyclic structure significantly influenced receptor activation potency. The compound demonstrated promising activity comparable to established TLR agonists such as imidazoquinoline R848 .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of related compounds on triple-negative breast cancer (TNBC) cell lines. The study utilized a high-content fluorescence imaging assay to measure the growth inhibition and apoptosis induction caused by these compounds. Results showed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.6 to 1.0 µM against various TNBC cell lines, suggesting that this compound could have similar effects due to its structural similarities with more potent analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 7'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via iridium-catalyzed asymmetric amination under optimized conditions (e.g., 70°C in DMF with allyl acetate and Boc-protected diazaspiro precursors). Purification via silica gel column chromatography (hexane/EtOAc gradient) yields the product in >95% enantiomeric excess (ee), as confirmed by chiral HPLC . Key parameters include catalyst selection (e.g., chiral iridium complexes) and solvent polarity to control stereoselectivity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this spirocyclic compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming spirocyclic connectivity and substituent positions.
- HRMS (ESI) : Validates molecular weight and fragmentation patterns.
- FTIR : Identifies functional groups (e.g., C=O stretch of the tert-butyl carboxylate at ~1700 cm⁻¹).
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak AD-H (hexane/IPA eluent) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store in airtight containers away from ignition sources .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) enhance understanding of this compound’s electronic and structural properties?
- Methodological Answer : Density Functional Theory (DFT) calculations predict bond lengths, angles, and electron density distributions, which correlate with X-ray crystallographic data. For example, DFT studies on analogous spiro compounds reveal stabilization via intramolecular hydrogen bonding and steric effects from the tert-butyl group . Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets for geometry optimization.
Q. What strategies optimize enantioselectivity during spirocycle formation?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., Josiphos or BINAP derivatives) with iridium or palladium catalysts.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization.
- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce racemization risks.
- Kinetic Resolution : Monitor reaction progress via TLC (Rf ~0.29 in hexane/EtOAc 4:1) to isolate the desired enantiomer early .
Q. How do substituent variations (e.g., fluoro vs. chloro) impact the compound’s reactivity and biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (F/Cl) : Increase electrophilicity at the spirocyclic core, enhancing reactivity in cross-coupling reactions. Compare via Hammett σ constants (σₚ for F = +0.06, Cl = +0.23).
- Biological Assays : Fluorinated analogs often show improved metabolic stability and target binding affinity. Synthesize derivatives via Pd-catalyzed coupling and evaluate in vitro (e.g., enzyme inhibition assays) .
Q. What mechanistic insights explain side reactions during spiroannulation, and how can they be suppressed?
- Methodological Answer :
- Byproduct Analysis : Common side products include linear oligomers from premature ring-opening. Use LC-MS to identify intermediates.
- Protecting Groups : Boc (tert-butyloxycarbonyl) protects reactive amines during spirocycle formation.
- Additive Screening : Add molecular sieves to scavenge water or TEMPO to quench radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
